molecular formula C5H8O B1207746 3-Pentyn-2-ol CAS No. 27301-54-8

3-Pentyn-2-ol

Cat. No. B1207746
CAS RN: 27301-54-8
M. Wt: 84.12 g/mol
InChI Key: HJFRLXPEVRXBQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Pentyn-2-ol and its derivatives has been explored through various methods. One approach involves the regioselective cyclization of (Indol-3-yl)pentyn-3-ols for the selective synthesis of tetrahydrocarbazoles and carbazoles, demonstrating the compound's versatility in organic synthesis (Tharra & Baire, 2018).

Molecular Structure Analysis

Studies on the molecular structure of 3-Pentyn-2-ol have revealed low barrier methyl rotation, as observed through microwave spectroscopy. This provides insight into the dynamic nature of its molecular conformation (Eibl et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 3-Pentyn-2-ol has been demonstrated through its interactions with Fe3(CO)12 under basic methanolic conditions, leading to complex formations that highlight the compound's chemical versatility (Bertolotti et al., 2008).

Physical Properties Analysis

Research on the physical properties of 3-Pentyn-2-ol derivatives has provided valuable information on the compound's characteristics. For example, derivatives of germanium, boron, aluminium, and other elements with 3-Penten-2-ol have been synthesized, offering insights into the compound's physical attributes (Goel et al., 1979).

Chemical Properties Analysis

The stereospecific hydrolysis of racemic 3-Pentyn-2-ol esters with microbial enzymes to produce (R)-3-Pentyn-2-ol showcases the compound's chemical properties and its potential for enantioselective synthesis (Ogawa et al., 1999).

Scientific Research Applications

Production of (R)-3-pentyn-2-ol

  • Microbial Enzyme Hydrolysis : Research by Ogawa et al. (1999) explored producing (R)-3-pentyn-2-ol from racemic 3-pentyn-2-ol esters using microbial enzymes. They found that Rhodococcus rubropertinctus AKU NOC082 effectively produced (R)-3-pentyn-2-ol with high optical purity through stereospecific hydrolysis of racemic 3-pentyn-2-yl acetate (Ogawa, Xie, & Shimizu, 1999).

Catalytic Hydrogenation in Capillary Reactors

  • Gas-Liquid-Solid “Slurry Taylor” Flow : Liedtke et al. (2013) investigated the catalytic hydrogenation of 3-methyl-1-pentyn-3-ol in a capillary reactor using a Gas-Liquid-Solid “slurry Taylor” flow. They achieved efficient and repeatable catalytic behavior with good mass transfer performance (Liedtke, Bornette, Philippe, & Bellefon, 2013).

Molecular Structure and Behavior

  • Rotational Spectrum Analysis : Eibl et al. (2016) studied the rotational spectrum of 3-pentyn-1-ol, revealing insights into its molecular structure and behavior, especially concerning the low barrier to internal rotation of the propynyl methyl group (Eibl, Kannengießer, Stahl, Nguyen, & Kleiner, 2016).

Corrosion Inhibition

  • Corrosion Inhibitor for Iron : Babić-Samardžija et al. (2005) investigated the inhibiting effect of acetylenic alcohols, including 3-pentyn-1-ol, on iron corrosion in acidic environments. They found these compounds to be effective mixed-type inhibitors (Babić-Samardžija, Lupu, Hackerman, & Barron, 2005).

Kinetic Studies in Hydrogenation Reactions

  • Selective Hydrogenation of Functionalized Alkynes : Nijhuis et al. (2003) conducted a kinetic study on the hydrogenation of 3-methyl-1-pentyn-3-ol over palladium on silica catalysts. They investigated various approaches to optimize the catalyst system for improved selectivity (Nijhuis, Koten, Kapteijn, & Moulijn, 2003).

Alkyne Alcohols Hydrogenation Catalysts

Intramolecular Cyclization Catalysis

Vibrational Spectra and Conformational Analysis

  • Infrared and Raman Spectroscopy of 3-pentyn-2-ol : Horn et al. (2008) investigated the infrared and Raman spectra of 3-pentyn-2-ol, providing a detailed vibrational and conformational analysis. They offered insights into the molecular structure and dynamics of this compound (Horn, Klaeboe, Nielsen, & Guirgis, 2008).

Safety And Hazards

3-Pentyn-2-ol is a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment should be used to avoid contact with skin and eyes, and inhalation of vapors, mist, or gas .

properties

IUPAC Name

pent-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFRLXPEVRXBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950026
Record name Pent-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentyn-2-ol

CAS RN

27301-54-8, 58072-60-9
Record name 3-Pentyn-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027301548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pent-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pentyn-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name pent-3-yn-2-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
SX Xie, J Ogawa, S Shimizu - Applied microbiology and biotechnology, 1999 - Springer
Wet cells of Nocardia fusca AKU 2123 are good catalysts for the production of (R)-3-pentyn-2-ol (PYOH) from (RS)-PYOH through a stereoinversion reaction. Under optimal conditions (…
Number of citations: 25 link.springer.com
J Ogawa, SX Xie, S Shimizu - Biotechnology letters, 1999 - Springer
Nocardia fusca and Nocardia pseudosporangifera produced (R)-3-pentyn-2-ol and (S)-3-pentyn-2-ol in 24 and 72 h reaction, respectively, from (RS)-3-pentyn-2-ol, with greater than 70…
Number of citations: 27 link.springer.com
J Ogawa, SX Xie, S Shimizu - Applied microbiology and biotechnology, 1999 - Springer
… R)-3-pentyn2-ol from racemic 3-pentyn-2-ol esters through stereo… for (R)-3-pentyn-2-ol production through the hydrolytic … the (R) enantiomer of 3-pentyn-2-ol being formed with an optical …
Number of citations: 7 link.springer.com
SX Xie, J Ogawa, S Shimizu - Bioscience, biotechnology, and …, 1999 - jstage.jst.go.jp
An NAD+-dependent alcohol dehydrogenase was purified to homogeneity from Nocardia fusca AKU 2123. The enzyme catalyzed (S)-specific oxidation of 3-pentyn-2-ol (PYOH), ie, part …
Number of citations: 36 www.jstage.jst.go.jp
A Horn, P Klaeboe, CJ Nielsen, GA Guirgis - Journal of Molecular Structure, 2008 - Elsevier
… A sample of 3-pentyn-2-ol was prepared by adding diisopropylamide drop wise to 1,2-dibromopropane at −60 C in dry tetrahydrofurane followed by the addition of acetaldehyde in one …
Number of citations: 4 www.sciencedirect.com
SX Xie, J Ogawa, S Shimizu - Biotechnology letters, 1998 - Springer
… Air-dried cells of Hansenula nonfermentans AKU 4332 catalyzed the production of (S)-3-pentyn-2-ol from (RS)3-pentyn-2-ol acetate ester at 10% (v/v). The product was formed at 96.6% ee with …
Number of citations: 11 link.springer.com
O Hamed, PM Henry - Organometallics, 1997 - ACS Publications
… provided 6.3 g (76 mmol) of 3-pentyn-2-ol, 70% yield. IR (… mmol) of (R)-(+)-3-pentyn-2-ol, 0.1 g of Pd on CaCO 3 with Pb (… mmol) of (R)-(+)-3-pentyn-2-ol. The mixture was stirred for 3 h at …
Number of citations: 64 pubs.acs.org
JE Byrd - Journal of Molecular Catalysis, 1983 - Elsevier
… 3-pentyn-2-ol in aqueous HClO 4 is catalyzed by Hg(II). Similarly Tl(III) catalyzes the hydration/isomerization of 2-butyn-1-ol, 2-pentyn-1-ol and 3-pentyn-2-ol… -3-pentyn-2-ol indicates …
Number of citations: 2 www.sciencedirect.com
L Lijun, L Fentair - Chemical Journal of Chinese Universities, 2003 - europepmc.org
… Starting from 3 phenoxy(thio) 1 propyne 1a(1b), 5 phenoxy(thio) 3 pentyn 2 ol 2a(2b) were obtained by Grignard reaction. After treating 2a(2b) with Jones reagent, hydroiodination of 3a(…
Number of citations: 0 europepmc.org
M Lundh, O Nordin, E Hedenström, HE Högberg - Tetrahedron: Asymmetry, 1995 - Elsevier
… Similarly, when the 5-(1ethoxyethoxy)-3-pentyn-2-ol (2) was resolved using immobilised lipase B from Candida antarctica (Novozym SP435) under similar conditions, the (R)-ester …
Number of citations: 40 www.sciencedirect.com

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